N-Boc-4-bromo-3-methyl-benzylamine
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Overview
Description
N-Boc-4-bromo-3-methyl-benzylamine, also known as tert-butyl 4-bromo-3-methylbenzylcarbamate, is a chemical compound with the molecular formula C13H18BrNO2 and a molecular weight of 300.19 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 3-position of the benzylamine structure, with a tert-butoxycarbonyl (Boc) protecting group attached to the amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-4-bromo-3-methyl-benzylamine can be synthesized through a multi-step process. One common method involves the bromination of 3-methylbenzylamine followed by the protection of the amine group with a tert-butoxycarbonyl (Boc) group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a base such as sodium carbonate or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-bromo-3-methyl-benzylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) and reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include N-oxides and dehalogenated amines.
Scientific Research Applications
N-Boc-4-bromo-3-methyl-benzylamine is widely used in scientific research due to its versatility. Some applications include:
Mechanism of Action
The mechanism of action of N-Boc-4-bromo-3-methyl-benzylamine involves its interaction with specific molecular targets. The Boc protecting group stabilizes the amine, allowing for selective reactions at the bromine or methyl positions. The compound can act as a precursor for the synthesis of biologically active molecules, which then interact with enzymes or receptors to exert their effects .
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-bromobenzylamine: Similar structure but lacks the methyl group at the 3-position.
N-Boc-3-methylbenzylamine: Similar structure but lacks the bromine atom at the 4-position.
Uniqueness
N-Boc-4-bromo-3-methyl-benzylamine is unique due to the presence of both the bromine and methyl groups, which provide distinct reactivity and selectivity in chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-3-methylphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9-7-10(5-6-11(9)14)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFTTWUAHIMBSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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